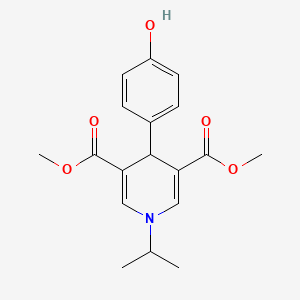
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CR8, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
Mecanismo De Acción
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate targets CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. In addition, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the phosphorylation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and neuroprotective effects, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have anti-inflammatory and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. In addition, the high cost of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be a limiting factor for some research groups.
Direcciones Futuras
There are several potential future directions for research on dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate at a lower cost. Another area of research is the investigation of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for other diseases such as viral infections and autoimmune disorders. Finally, the use of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other therapies such as immunotherapy and gene therapy is an area of active research.
Métodos De Síntesis
The synthesis of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the condensation of 4-hydroxybenzaldehyde with isopropylamine to form 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydropyridine-3-carboxamide. This intermediate is then reacted with dimethyl oxalate in the presence of piperidine to yield dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In addition, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to sensitize cancer cells to chemotherapy and radiation therapy. dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
dimethyl 4-(4-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-5-7-13(20)8-6-12/h5-11,16,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEARHYSBZEUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl 4-(4-hydroxyphenyl)-1-(propan-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
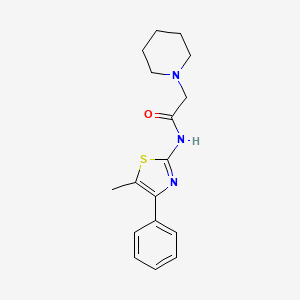
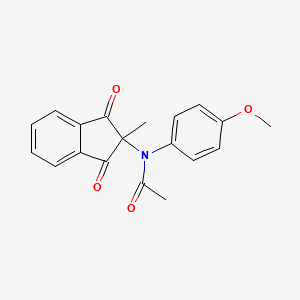
![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
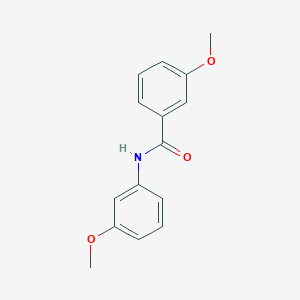
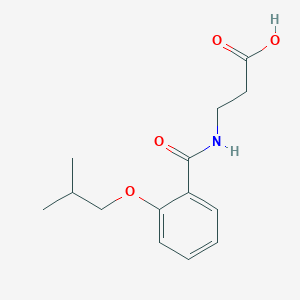
![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)
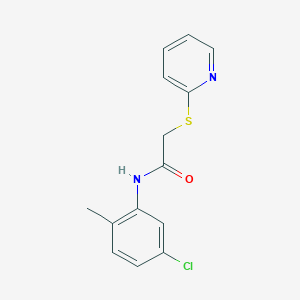
![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)